molecular formula C14H17BrN2O4 B11831997 tert-butyl N-[(3S)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate

tert-butyl N-[(3S)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate

Cat. No.: B11831997
M. Wt: 357.20 g/mol
InChI Key: AEVORMIIXQAJCA-JTQLQIEISA-N
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Description

tert-butyl N-[(3S)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate: is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a benzoxazepine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3S)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a brominated benzoxazepine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(3S)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(3S)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate is used as a reagent in organic synthesis. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .

Biology and Medicine

In biological and medicinal research, this compound is used to study the effects of benzoxazepine derivatives on various biological pathways

Industry

In the industrial sector, this compound can be used in the synthesis of polymers and other materials. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate involves its interaction with specific molecular targets. The bromine atom and the benzoxazepine ring play crucial roles in its reactivity. The compound can act as a nucleophile, reacting with electrophiles to form covalent bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl N-[(3S)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate lies in its benzoxazepine ring structure and the presence of a bromine atom. These features confer specific reactivity patterns that are not observed in other similar compounds.

Properties

Molecular Formula

C14H17BrN2O4

Molecular Weight

357.20 g/mol

IUPAC Name

tert-butyl N-[(3S)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate

InChI

InChI=1S/C14H17BrN2O4/c1-14(2,3)21-13(19)17-10-7-20-11-6-8(15)4-5-9(11)16-12(10)18/h4-6,10H,7H2,1-3H3,(H,16,18)(H,17,19)/t10-/m0/s1

InChI Key

AEVORMIIXQAJCA-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1COC2=C(C=CC(=C2)Br)NC1=O

Canonical SMILES

CC(C)(C)OC(=O)NC1COC2=C(C=CC(=C2)Br)NC1=O

Origin of Product

United States

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